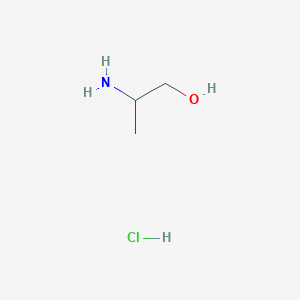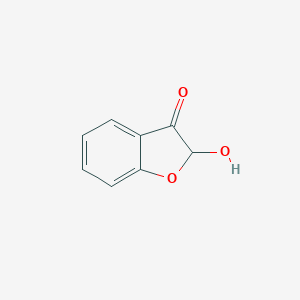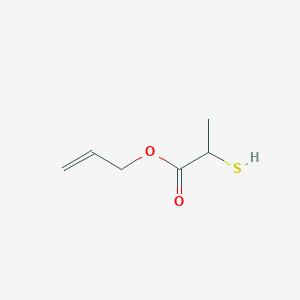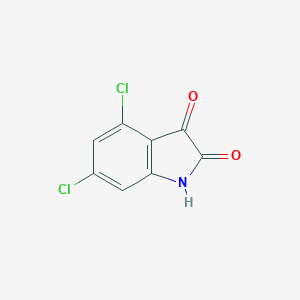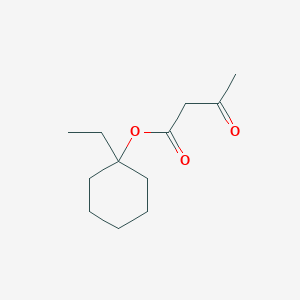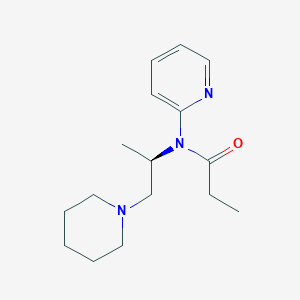
(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide, commonly known as R-MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. R-MPP is a chiral compound that is used as a reagent in organic chemistry and as a pharmacological agent in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of R-MPP is not fully understood. However, it is believed that R-MPP acts as a chiral auxiliary in the synthesis of biologically active molecules. R-MPP has also been shown to inhibit the uptake of dopamine in the brain, which may be responsible for its potential use in the treatment of various diseases.
Biochemical And Physiological Effects
R-MPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the uptake of dopamine in the brain, which may be responsible for its potential use in the treatment of various diseases such as Parkinson's disease and schizophrenia. R-MPP has also been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
R-MPP has several advantages for lab experiments. It is a chiral compound that can be used as a chiral auxiliary in the synthesis of biologically active molecules. R-MPP has also been shown to have potential pharmacological applications in the treatment of various diseases. However, there are also limitations to the use of R-MPP in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of R-MPP in scientific research. R-MPP can be further studied as a chiral auxiliary in the synthesis of biologically active molecules. The potential pharmacological applications of R-MPP can also be explored further for the treatment of various diseases. In addition, the mechanism of action of R-MPP can be further elucidated to understand its potential applications in various fields.
Conclusion:
In conclusion, R-MPP is a chiral compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. R-MPP has been extensively used as a reagent in organic chemistry and as a pharmacological agent in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of R-MPP have been discussed in this paper.
Synthesis Methods
The synthesis of R-MPP involves the reaction between (R)-1-benzyl-2-pyrrolidinone and 2-bromopyridine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure R-MPP.
Scientific Research Applications
R-MPP has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic chemistry for the synthesis of various compounds. R-MPP has been used as a chiral auxiliary in the synthesis of biologically active molecules such as amino acids, peptides, and alkaloids. In addition, R-MPP has been used as a pharmacological agent in the treatment of various diseases.
properties
CAS RN |
16571-86-1 |
|---|---|
Product Name |
(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide |
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(2R)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m1/s1 |
InChI Key |
ZBAFFZBKCMWUHM-CQSZACIVSA-N |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CCCCC2 |
SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
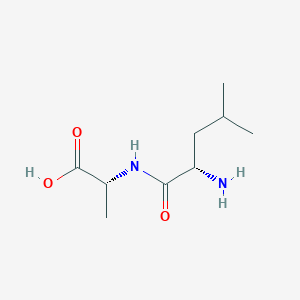
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
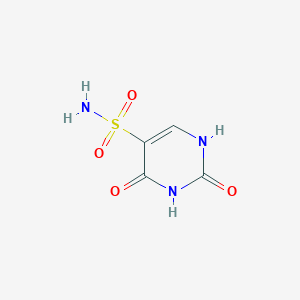
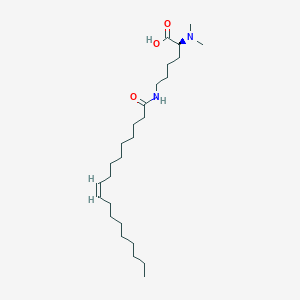
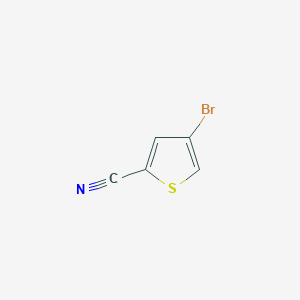
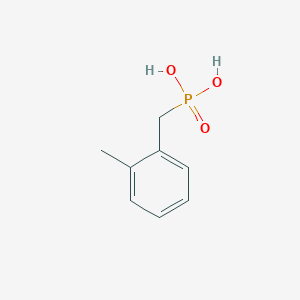
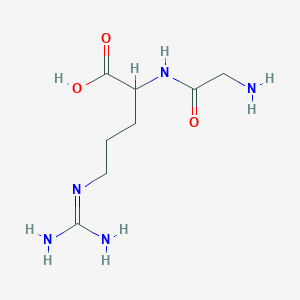
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
